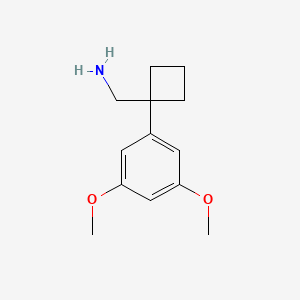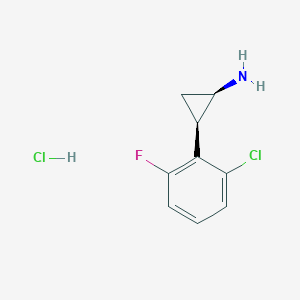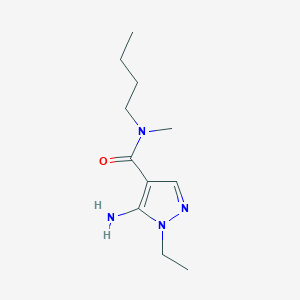
1-(3,5-Dimethoxyphenyl)cyclobutanemethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Dimethoxyphenyl)cyclobutanemethanamine is a research chemical with the molecular formula C13H19NO2 and a molecular weight of 221.30 g/mol. It is characterized by a cyclobutane ring attached to a methanamine group and a 3,5-dimethoxyphenyl group. This compound is of interest in various fields of scientific research due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions would be critical for industrial synthesis.
化学反応の分析
Types of Reactions
1-(3,5-Dimethoxyphenyl)cyclobutanemethanamine can undergo various types of chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
科学的研究の応用
1-(3,5-Dimethoxyphenyl)cyclobutanemethanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(3,5-Dimethoxyphenyl)cyclobutanemethanamine involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways are still under investigation .
類似化合物との比較
Similar Compounds
3-(3,5-Dimethoxyphenyl)-2-propyn-1-ol: Similar in structure but with a propynyl group instead of a cyclobutane ring.
2-(3,5-Dimethoxyphenyl)-2,3-Dihydroquinolin-4(1H)-One: Contains a quinoline ring, offering different biological properties.
Uniqueness
1-(3,5-Dimethoxyphenyl)cyclobutanemethanamine is unique due to its cyclobutane ring, which imparts specific steric and electronic properties that influence its reactivity and interactions with biological targets. This makes it a valuable compound for research in various scientific fields.
特性
分子式 |
C13H19NO2 |
|---|---|
分子量 |
221.29 g/mol |
IUPAC名 |
[1-(3,5-dimethoxyphenyl)cyclobutyl]methanamine |
InChI |
InChI=1S/C13H19NO2/c1-15-11-6-10(7-12(8-11)16-2)13(9-14)4-3-5-13/h6-8H,3-5,9,14H2,1-2H3 |
InChIキー |
IUQNGAHZVWXPPZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)C2(CCC2)CN)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![butyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11738780.png)


![2-[4-(benzylamino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11738799.png)
![(3-methylbutyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11738807.png)
![butyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11738813.png)
![N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11738816.png)
![N-[(2,5-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11738818.png)

![1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11738826.png)
![2-({[(1-Methyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol](/img/structure/B11738827.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11738832.png)
![4-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzene-1,3-diol](/img/structure/B11738840.png)
